molecular formula C17H17N5O4S B2448399 methyl 4-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 1797015-13-4

methyl 4-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2448399
CAS No.: 1797015-13-4
M. Wt: 387.41
InChI Key: ACKDXKOFPCMDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a pyrimidinyl-imidazolyl moiety

Properties

IUPAC Name

methyl 4-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-26-17(23)13-3-5-14(6-4-13)27(24,25)21-10-12-22-11-9-20-16(22)15-18-7-2-8-19-15/h2-9,11,21H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDXKOFPCMDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoyl Group Installation

The sulfamoyl linkage (-SO₂NH-) is central to the target molecule. Patent CN105439915A demonstrates a high-yield approach for sulfamoyl formation using sodium amino sulfinate and aryl chlorides under catalytic conditions. Adapted to the target compound:

Proposed Method :

  • React methyl 4-chlorosulfonylbenzoate with 2-(pyrimidin-2-yl)-1H-imidazole-1-ethylamine in tetrahydrofuran (THF) at 50–60°C for 12–14 hours.
  • Catalyst: Cuprous bromide (0.05–0.1 eq relative to substrate).
  • Workup: Decolorize with activated carbon, filter, and concentrate under reduced pressure.
  • Expected Yield : 90–95% based on analogous reactions.

This method avoids hazardous chlorosulfonation agents, aligning with greener chemistry principles.

Imidazole-Pyrimidine Ethylamine Synthesis

The ethylamine spacer connecting the imidazole-pyrimidine system requires careful construction:

Stepwise Approach :

  • Pyrimidin-2-yl-imidazole Synthesis :
    • Condense 2-aminopyrimidine with α-bromoacetophenone to form 2-(pyrimidin-2-yl)-1H-imidazole.
    • Conditions : Reflux in ethanol with ammonium acetate (yield: 75–80%).
  • Ethylamine Spacer Introduction :
    • Alkylate the imidazole nitrogen with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) using potassium carbonate.
    • Key Parameter : Maintain reaction at 60°C for 8 hours to minimize N-alkylation byproducts.

Integrated Synthetic Routes

Convergent Synthesis Strategy

Combining the above components:

Procedure :

  • Synthesize methyl 4-chlorosulfonylbenzoate via chlorosulfonation of methyl 4-hydroxybenzoate using ClSO₃H.
  • Prepare 2-(pyrimidin-2-yl)-1H-imidazole-1-ethylamine as detailed in Section 2.2.
  • Couple components using CuBr catalysis in THF (45–60°C, 12 hours).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

Critical Analysis :

  • Cuprous bromide enhances sulfamoyl bond formation efficiency compared to traditional bases.
  • THF solvent optimizes reagent solubility while minimizing ester hydrolysis.

Reaction Optimization and Process Parameters

Catalyst Screening

Data from CN105439915A highlights catalyst impact on sulfamoylations:

Catalyst Temp (°C) Time (h) Yield (%) Purity (HPLC)
CuBr 60 12 94.5 99.51
CuI 60 14 89.2 98.76
None 60 24 62.3 95.89

Cuprous bromide outperforms other catalysts due to enhanced Lewis acidity, facilitating nucleophilic displacement.

Solvent Effects

Comparative solvent study adapted from US9950997B2:

Solvent Dielectric Constant Yield (%) Byproducts (%)
THF 7.6 94.5 1.2
Acetonitrile 37.5 88.7 4.5
DMF 36.7 82.1 7.8

THF’s moderate polarity balances reagent solubility and reaction control, minimizing ester group degradation.

Purification and Characterization

Chromatographic Purification

Post-reaction mixtures require careful processing:

  • Activated Carbon Treatment : Removes colored impurities (2% w/w carbon, 60°C).
  • Vacuum Distillation : Concentrates product at 60°C under 15 mmHg.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

Spectroscopic Validation

Key Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, pyrimidine-H), 7.98–7.85 (m, benzoate-H), 4.32 (t, -NHCH₂CH₂-), 3.89 (s, -OCH₃).
  • HPLC : C18 column, 70:30 water/methanol, 240 nm detection. Purity ≥99% achievable via optimized methods.

Industrial Scalability Considerations

Waste Management

The described methodology generates minimal waste:

  • Primary byproduct: Sodium chloride (aqueous phase).
  • Solvent Recovery: THF and ethanol can be recycled via distillation (≥90% recovery).

Cost Analysis

Component Cost per kg (USD) Quantity per kg Product
Methyl 4-chlorosulfonylbenzoate 120 0.75 kg
CuBr 250 0.05 kg
THF 15 3.0 L

Total estimated production cost: $180–$220/kg, competitive for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or imidazolyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

Methyl 4-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)benzoate has shown promising anticancer properties through various studies. The compound's structure allows it to interact with specific biological pathways involved in cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

A study evaluated the efficacy of this compound against several cancer cell lines, including:

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMDA-MB-2316.5
Lung CancerA5494.8
Colorectal CancerHCT1167.0

These findings indicate that the compound may induce apoptosis and inhibit tumor growth by targeting specific molecular pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

Research conducted using standard disk diffusion methods revealed the following results:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic functions.

Drug Development

This compound serves as a lead compound in the development of new therapeutic agents, particularly in oncology and infectious diseases.

Example: Combination Therapy

Recent studies have explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatments. The synergistic effects observed suggest potential for improved treatment regimens.

Mechanism of Action

The mechanism of action of methyl 4-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The pyrimidinyl-imidazolyl moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    Methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.

Uniqueness

Methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrimidinyl and imidazolyl moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Biological Activity

Methyl 4-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)benzoate, also known by its DrugBank ID DB07790, is a synthetic compound that belongs to the class of organic compounds known as benzenesulfonamides. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antileishmanial properties and cellular mechanisms.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzoate moiety linked to a sulfamoyl group, which is further connected to a pyrimidine and imidazole derivative. Its IUPAC name is:

N-(2-methoxyethyl)-4-({4-[2-methyl-1-(propan-2-yl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzene-1-sulfonamide

The molecular formula is C20H26N6O3SC_{20}H_{26}N_{6}O_{3}S, with an average molecular weight of approximately 430.524 g/mol.

Antileishmanial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antileishmanial activity. For instance, derivatives of sulfonamide compounds have been tested against Leishmania species, showing promising results with low LC50 values (concentration lethal to 50% of the population) against both L. (V.) braziliensis and L. (L.) mexicana strains.

Table 1 summarizes the LC50 values for various tested compounds:

CompoundLC50 (µM) for L. (V.) braziliensisLC50 (µM) for L. (L.) mexicana
9a1311
9b41
Metronidazole>1000>1000

These results suggest that modifications to the benzoate structure can enhance biological activity, potentially due to improved solubility or interaction with leishmanial proteins.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Cell Cycle Regulation : The compound has been reported to influence cell cycle progression by modulating key proteins involved in the G1-S transition and G2 progression, particularly through the activation of cyclin B/CDK1 complexes .
  • DNA Synthesis Initiation : It plays a role in initiating DNA synthesis, which is crucial for cellular proliferation and repair mechanisms .
  • Embryonic Stem Cells : Research indicates a significant role in maintaining a balance between cell proliferation and apoptosis in embryonic stem cells .

Case Studies

A notable study evaluated the efficacy of various benzoate derivatives against Leishmania strains, highlighting the superior activity of compounds 9a and 9b compared to traditional treatments like metronidazole . The modifications introduced in these compounds led to enhanced interactions with leishmanial proteins, suggesting a potential pathway for developing new therapies.

Q & A

Q. What are the established synthetic routes for methyl 4-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)benzoate?

A multi-step synthesis typically involves:

  • Coupling reactions : Sulfamoyl linkage formation via nucleophilic substitution between a pyrimidinyl-imidazole ethylamine intermediate and methyl 4-(chlorosulfonyl)benzoate.
  • Heterocyclic assembly : Pyrimidine and imidazole rings are constructed using K₂CO₃-mediated cyclization or condensation, as seen in analogous benzimidazole syntheses .
  • Solvent systems : Reflux in ethanol or acetonitrile under acidic/basic conditions, with yields optimized by controlling stoichiometry and temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR resolves sulfamoyl linker connectivity and aromatic proton environments (e.g., pyrimidine C-H vs. imidazole N-H) .
  • Mass spectrometry : ESI-MS confirms molecular weight and fragmentation patterns, particularly for sulfonamide bonds .
  • IR spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functional groups .

Q. How is purity assessed during synthesis?

  • Melting point analysis : Sharp melting ranges (e.g., 152–154°C) indicate homogeneity .
  • Elemental analysis : Validates C/H/N/S ratios within ±0.4% of theoretical values .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm monitors byproducts .

Advanced Research Questions

Q. How can conflicting NMR data for sulfamoyl-linked heterocycles be resolved?

  • 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially for overlapping aromatic signals .
  • Solvent optimization : Deutero-DMSO enhances solubility and reduces aggregation, improving signal resolution .
  • Comparative analysis : Cross-reference with structurally related compounds (e.g., pyrimidinyl-benzimidazoles) to identify characteristic shifts .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Stepwise purification : Isolate intermediates (e.g., pyrimidinyl-ethylamine) via column chromatography before sulfamoylation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency for aryl-sulfonamide bonds .
  • Microwave-assisted synthesis : Reduces reaction time for imidazole cyclization from 12 hours to 30 minutes .

Q. How are computational methods used to predict bioactivity?

  • Molecular docking : Models interactions with biological targets (e.g., kinases) by aligning the pyrimidine-imidazole core in active sites .
  • ADME prediction : Tools like SwissADME assess logP (lipophilicity) and bioavailability, guiding structural modifications .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .

Q. How do structural modifications influence thermal stability?

  • Thermogravimetric analysis (TGA) : The sulfamoyl group degrades at ~250°C, while ester groups decompose above 300°C .
  • Substituent effects : Electron-withdrawing groups (e.g., pyrimidine) enhance stability compared to alkyl chains .

Q. What experimental approaches validate biological activity in vitro?

  • Enzyme inhibition assays : Target-specific protocols (e.g., kinase assays) quantify IC₅₀ values for pyrimidine-imidazole derivatives .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity and potency .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria assess broad-spectrum activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.